N'-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide
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Overview
Description
N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring and a thiophene ring
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
The compound has been reported to exhibit anticancer activity against various cancer cell lines . Similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Action Environment
This compound may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile
- 2-(1,3-benzodioxol-5-yl)-2-hydroxy-acetic acid
Uniqueness
N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-8-6-12(16-2-1-9-26-16)5-7-19-17(22)18(23)20-13-3-4-14-15(10-13)25-11-24-14/h1-4,9-10,12,21H,5-8,11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCZUVSXJFVMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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